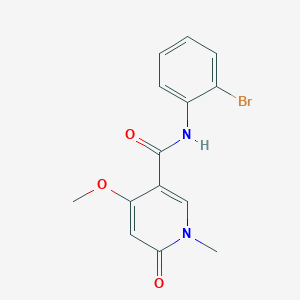

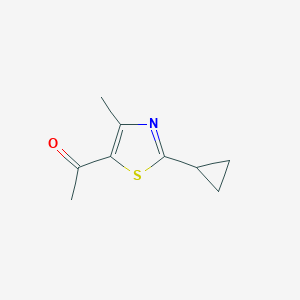

![molecular formula C13H9ClN2O2S B2499517 1-(4-Chlorphenyl)-3-methyl-1H-thieno[2,3-c]pyrazol-5-carbonsäure CAS No. 326618-92-2](/img/structure/B2499517.png)

1-(4-Chlorphenyl)-3-methyl-1H-thieno[2,3-c]pyrazol-5-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- The thieno[2,3-c]pyrazole intermediate is then subjected to a coupling reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

- This step typically requires a solvent like dichloromethane and is carried out at room temperature.

Carboxylation:

- The final step involves the introduction of the carboxylic acid group, which can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Therapeutika

Pyrazol-Biomoleküle wurden auch als entzündungshemmende Therapeutika eingesetzt . Es wurde berichtet, dass sie entzündungshemmende Eigenschaften besitzen, was sie zu potenziellen Kandidaten für die Behandlung von entzündungsbedingten Erkrankungen macht .

Antileishmaniale Aktivität

Einige Hydrazin-gekoppelte Pyrazole wurden synthetisiert und auf ihre antileishmaniale Aktivität untersucht . Beispielsweise zeigte Verbindung 13 eine überlegene Antimastigotiaktivität, die 174- und 2,6-fach aktiver war als die Standardmedikamente Miltefosin bzw. Amphotericin B Deoxycholat .

Antimalaria-Aktivität

Die gleichen Hydrazin-gekoppelten Pyrazole wurden auch auf ihre antimalaria-Aktivitäten untersucht . Die Verbindungen 14 und 15 zeigten signifikante Hemmwirkungen gegen Plasmodium berghei mit 70,2% bzw. 90,4% Unterdrückung .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden an Pyrazol-Derivaten durchgeführt, um ihre potente in-vitro-Antimastigotiaktivität zu rechtfertigen . Beispielsweise weist Verbindung 13 ein wünschenswertes Passformmuster in der LmPTR1-Tasche (aktives Zentrum) auf, das durch eine geringere freie Bindungsenergie gekennzeichnet ist .

Chemosensoren

Pyrazol-Derivate wurden als Chemosensoren verwendet . Diese Verbindungen können mit bestimmten Chemikalien oder Ionen interagieren, was zu einer Veränderung ihrer Eigenschaften führt, die gemessen und für Sensoranwendungen genutzt werden kann .

Wirkmechanismus

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been shown to act as cannabinoid receptor ligands , which suggests that they may influence the endocannabinoid system and its associated biochemical pathways.

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:

-

Formation of the Thieno[2,3-c]pyrazole Core:

- Starting with a suitable thiophene derivative, such as 2-bromo-3-methylthiophene, undergoes a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyrazole ring.

- Reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) under reflux conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the functional groups.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Chemistry:

- Used as a building block for the synthesis of more complex heterocyclic compounds.

- Serves as a ligand in coordination chemistry for the development of metal complexes.

Biology:

- Investigated for its potential as an antimicrobial and antifungal agent.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential as an anti-inflammatory and anticancer agent.

- Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Applied in the synthesis of specialty chemicals and advanced materials.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- 1-(4-Bromophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- 1-(4-Chlorophenyl)-3-ethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Comparison:

- Uniqueness: The presence of the 4-chlorophenyl group in 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity.

- Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the chlorine atom.

- Biological Activity: The specific substitution pattern on the aromatic ring can significantly impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and selectivity.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMBWNXBCRAGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326618-92-2 |

Source

|

| Record name | 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

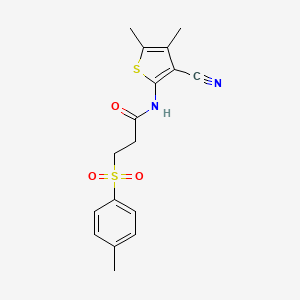

![N-(3,5-dimethylphenyl)-4-methyl-12-(3-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2499434.png)

![18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2499435.png)

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![n-(1,3-Benzothiazol-2-yl)-2-cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

![N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE](/img/structure/B2499443.png)

![Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2499444.png)

![(2Z)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide](/img/structure/B2499455.png)